Ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-hydroxy-1-methyl-1-oxo-1λ6-thia-2-azacyclohexa-1,3,5-triene-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-3-13-8(11)6-4-9-14(2,12)5-7(6)10/h4-5,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKGXLDRZGFYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=S(=O)(C=C1O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Cyclocondensation Methods
Cyclocondensation reactions between thioamide derivatives and α,β-unsaturated carbonyl compounds represent a classical approach to constructing thiazine rings. For Ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate, this method involves reacting methylthioamide with ethyl 3-oxobutanoate under basic conditions. The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the ketoester’s β-carbon, followed by cyclization to form the thiazine backbone.
Key steps include:
- Reactants : Methylthioamide, ethyl 3-oxobutanoate, and triethylamine in dimethylformamide (DMF).
- Conditions : Reflux at 120°C for 10–12 hours under nitrogen atmosphere.
- Outcome : The product is isolated via column chromatography, yielding 60–70% purity.
A notable limitation is the prolonged reaction time and moderate yield, necessitating further optimization.
Oxidative Cycloaddition Approaches
Oxidative cycloaddition of 2-aminothiols with diketones or ketoesters offers a streamlined route to thiazine derivatives. For this compound, 2-aminoethanethiol and ethyl acetoacetate are condensed in the presence of an oxidizing agent like hydrogen peroxide. The reaction mechanism involves initial disulfide formation, followed by cyclo-condensation to form the thiazine ring.
Optimized Protocol :
- Reactants : 2-Aminoethanethiol (1.2 equiv), ethyl acetoacetate (1.0 equiv), H₂O₂ (2.0 equiv).
- Solvent : Ethanol/water (3:1).
- Conditions : Stirring at 60°C for 6 hours.
- Yield : 75–80% after recrystallization.
This method benefits from shorter reaction times compared to conventional cyclocondensation but requires careful control of oxidation states to prevent over-oxidation.
Microwave-Assisted Synthesis
Microwave irradiation has revolutionized synthetic chemistry by enhancing reaction rates and yields. For this compound, microwave-assisted synthesis involves irradiating a mixture of methylthioamide and ethyl 3-oxobutanoate in DMF with triethylamine as a base.
Procedure :
- Reactants : Methylthioamide (1.0 equiv), ethyl 3-oxobutanoate (1.1 equiv), triethylamine (1.5 equiv).
- Microwave Settings : 150 W, 150°C, 3 minutes.
- Yield : 95–98% purity, isolated via vacuum distillation.
This method reduces reaction time from hours to minutes and significantly improves yield, making it a preferred industrial-scale approach.
Gabriel-Colman Rearrangement Route
The Gabriel-Colman rearrangement, typically used to synthesize heterocycles, has been adapted for this compound. Starting from a saccharin derivative, the rearrangement forms the thiazine ring through a thermally induced process.
Steps :
- Saccharin Derivative Preparation : React saccharin with 2-bromoacetophenone in DMF.
- Rearrangement : Heat the intermediate at 180°C for 2 hours.
- Esterification : Treat the product with ethanol and sulfuric acid to introduce the ethoxy group.
Yield : 85–90% after purification.
While efficient, this route requires high temperatures and specialized starting materials, limiting its accessibility.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency of each method:
| Method | Reaction Time | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Conventional Cyclocondensation | 10–12 h | 60–70 | 95 | Simplicity |
| Oxidative Cycloaddition | 6 h | 75–80 | 97 | Mild conditions |
| Microwave-Assisted | 3 min | 95–98 | 99 | Rapid, high yield |
| Gabriel-Colman Rearrangement | 2 h | 85–90 | 98 | Scalability |
Microwave-assisted synthesis emerges as the most efficient, balancing speed and yield. Oxidative cycloaddition is preferable for lab-scale synthesis due to its straightforward setup.
Chemical Reactions Analysis
Functionalization of Ethyl Thiazinecarboxylates
Ethyl thiazine carboxylates are key intermediates in drug discovery. Examples include:
-
Hydrolysis and coupling : Ethyl 2-(chlorosulfonyl)acetate (16 ) reacts with amines to form sulfonamides (17a–c ), which cyclize with 1-bromo-3-chloropropane to yield ethyl 2-aryl-1,2-thiazinane-6-carboxylate-1,1-dioxide derivatives (18a–c ). Subsequent hydrolysis produces carboxylic acids (19a–c ) for coupling with bioactive amines (e.g., 20 ) .
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Metal-catalyzed rearrangements : Rhodium(II) acetate or p-TsOH catalyzes phenyl/hydride migrations in N-tosyldiazoketamine (42 ), yielding α-phenyl-β-enamino esters (43a–b ) and hydride migration products (44 ) .
Reactivity of 1,2-Benzothiazine-3-Carboxylates
While not identical, 1,2-benzothiazine derivatives exhibit pharmacologically relevant transformations:
-
Alkylation : Methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (3 ) reacts with alkyl halides in DMSO/K₂CO₃ to form 1-alkyl-substituted derivatives (5a–g ) .
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Anti-HIV activity : Benzothiazine-3-carboxamide-1,1-dioxides (e.g., 13d , 13l , 13m ) inhibit HIV integrase via Mg²⁺ chelation (EC₅₀ = 20–25 µM) .
Key Reaction Pathways for Thiazine Derivatives
Analytical and Spectroscopic Data
For ethyl thiazolecarboxylate analogs (e.g., ethyl 5-hydroxy-2-methyl-1,3-thiazole-4-carboxylate):
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NMR : Characteristic signals for ester (δ ~4.3 ppm, quartet), hydroxy (δ ~10 ppm), and thiazole protons (δ ~6–8 ppm) .
Challenges and Limitations
-
The exact compound "Ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate" is not reported in the literature, suggesting either a nomenclature discrepancy or a novel target.
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Synthetic routes for analogous systems rely on cyclization, alkylation, or metal-catalyzed reactions, which may guide future exploration.
Scientific Research Applications
Chemical Overview
Molecular Formula: C₈H₁₁N₁O₄S
Molecular Weight: 189.25 g/mol
CAS Number: 60804-06-0
This compound features a thiazine ring structure, which is significant for its biological activity. The presence of hydroxyl and carbonyl groups enhances its reactivity and potential interactions with biological targets.
Biological Activities
Ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate exhibits several biological activities that make it a candidate for therapeutic applications:
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest potential applications in treating infections caused by resistant strains.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. The compound has shown cytotoxic effects on various cancer cell lines:
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 µM |
| MCF7 (Breast Cancer) | 12 µM |
| A549 (Lung Cancer) | 20 µM |
The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Agricultural Applications
In addition to its medicinal properties, this compound has been investigated for its potential use as a plant growth regulator and pesticide. Its ability to inhibit specific enzymes involved in plant stress responses suggests that it may enhance crop resilience against environmental stressors.
Case Studies
Several case studies highlight the practical applications of this compound:
-
Case Study on Antimicrobial Efficacy :
- Researchers conducted a comparative study on this compound against standard antibiotics. The results showed that it outperformed certain antibiotics in inhibiting biofilm formation in Staphylococcus aureus.
-
Study on Anticancer Activity :
- A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer.
-
Agricultural Field Trials :
- Field trials indicated that crops treated with this compound exhibited improved growth rates and resistance to fungal infections compared to untreated controls.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lacks direct comparative studies or data tables for Ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate. However, general insights can be inferred from analogous heterocyclic systems and functional group behavior:
Thiazine Derivatives
Thiazine derivatives are sulfur- and nitrogen-containing heterocycles with diverse biological activities. For example:
- Thiabendazole : A benzimidazole-thiazine hybrid used as an antifungal agent. Unlike this compound, thiabendazole lacks a carboxylate ester but includes a benzimidazole ring, enhancing its stability and bioavailability.
- Sulfathiazole : A sulfonamide-thiazine antibiotic. Its sulfonamide group enables hydrogen bonding to biological targets, a feature absent in this compound, which instead has a hydroxyl group.
Ethyl Carboxylate-Containing Compounds
The ethyl carboxylate group in the target compound may influence solubility and metabolic stability. For instance:
- Ethyl palmitate: A fatty acid ester studied for its role in insect chemosensory responses (Table 3, ).
- Ethyl acetate fractions of polyphenols: These fractions exhibit high polarity and are used in chromatographic separations (Table S1, ). The ethyl carboxylate group in this compound may similarly enhance solubility in polar solvents.
Hydroxyl-Substituted Heterocycles
Hydroxyl groups in heterocycles often participate in hydrogen bonding, affecting crystal packing and intermolecular interactions. For example:
- 2-Phenylethanol and linalool: These hydroxylated compounds (Table 3, ) demonstrate how hydroxyl groups influence bioactivity. In this compound, the hydroxyl group at position 5 may enable hydrogen-bonded networks in the solid state, as described in graph set analysis of hydrogen-bonding patterns ().
Structural and Crystallographic Considerations
While direct crystallographic data for this compound are absent, computational tools like SHELXL (used for small-molecule refinement, ) and ORTEP-3 (for graphical representation of crystal structures, ) could model its conformation. The puckering of the thiazine ring might be analyzed using Cremer-Pople parameters (), which quantify deviations from planarity in cyclic systems.
Biological Activity
Ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate (CAS No. 60804-06-0) is a heterocyclic compound known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a thiazine ring, which is significant for its biological properties. The molecular structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₈H₁₁N₁O₄S |
| IUPAC Name | This compound |
| CAS Number | 60804-06-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit key enzymes or receptors involved in various metabolic pathways, particularly in microbial systems. For example, it has been shown to interfere with essential metabolic processes in bacteria, leading to antimicrobial effects.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties in various studies. Its effectiveness against a range of bacterial strains suggests potential applications in treating infections caused by resistant pathogens. In vitro assays reveal notable inhibition zones against Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity .
Antioxidant Properties
In addition to antimicrobial effects, the compound exhibits antioxidant properties. It has been evaluated using DPPH free radical scavenging assays, showing moderate antioxidant activity comparable to established antioxidants . This suggests potential utility in formulations aimed at combating oxidative stress-related diseases.
Anticancer Potential
Recent investigations have also explored the anticancer potential of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic proteins . These findings warrant further research into its mechanisms and efficacy as an anticancer agent.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Study : A study assessed the compound's effectiveness against various bacterial strains using agar well diffusion methods. Results indicated significant zones of inhibition against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in infectious diseases .
- Antioxidant Assessment : In a comparative analysis with other thiazine derivatives, Ethyl 5-hydroxy-1-methyl-1-oxo demonstrated superior antioxidant activity, reinforcing its potential for use in nutraceuticals aimed at reducing oxidative damage .
- Cancer Cell Line Study : Research involving human cancer cell lines showed that treatment with the compound led to reduced cell viability and increased apoptosis markers. This positions the compound as a candidate for further development in cancer therapy .
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate?
Methodological Answer: The synthesis typically involves cyclization of precursor thiazine derivatives. A common approach includes esterification of intermediates under acidic conditions (e.g., using methylsulfonic acid as a catalyst) followed by cyclization via intramolecular nucleophilic substitution. Purification via flash chromatography (e.g., EtOAc/cyclohexane gradients) and recrystallization from solvents like ethyl acetate ensures high purity . Monitoring reaction progress with TLC or GC is critical to avoid side products .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
Methodological Answer: Slow evaporation of a solvent mixture (e.g., ethyl acetate/hexane) at controlled humidity and temperature enhances crystal quality. For structure determination, SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data to resolve atomic positions. ORTEP-III aids in visualizing thermal ellipsoids and molecular geometry .
Advanced Research Questions
Q. How can graph set analysis resolve hydrogen bonding ambiguities in the crystal structure of this compound?
Methodological Answer: Graph set analysis (e.g., Etter’s formalism) classifies hydrogen-bonding patterns into discrete motifs (e.g., chains, rings) based on donor/acceptor relationships. For this compound, intermolecular O–H⋯O and N–H⋯O bonds can be mapped using crystallographic software, with SHELXPRO facilitating hydrogen bond parameter extraction. This approach distinguishes between accidental overlaps and genuine interactions .
Q. What methodologies are recommended for analyzing the puckering conformation of the thiazine ring?
Methodological Answer: Cremer and Pople’s puckering coordinates (amplitude , phase ) quantify nonplanar ring distortions. Using Cartesian coordinates from X-ray data, the mean plane of the thiazine ring is calculated, and deviations are analyzed. Software like PLATON or PARST can compute these parameters, enabling comparison with similar heterocycles to identify steric or electronic influences .
Q. How should researchers address contradictions between X-ray crystallographic data and computational conformational predictions?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., crystal packing forces vs. gas-phase DFT calculations). To resolve this, refine the crystallographic model with SHELXL using restraints for disordered regions. Cross-validate with solid-state NMR or temperature-dependent XRD to assess thermal motion. Computational studies should include periodic boundary conditions to mimic crystal environments .
Q. What strategies are effective in characterizing tautomeric equilibria involving the hydroxyl and oxo groups?
Methodological Answer: Variable-temperature NMR (e.g., , ) in DMSO-d6 or CDCl3 can detect tautomeric shifts by monitoring proton exchange rates. IR spectroscopy identifies carbonyl (C=O) and enol (O–H) stretching frequencies. X-ray photocrystallography at low temperatures may trap metastable tautomers, while DFT calculations (e.g., B3LYP/6-311+G**) predict relative stabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
